ethyl 2-[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]acetate

Corrosion inhibition Mild steel protection HCl aggressive medium

Researchers screening pyridazinone libraries for CNS targets often face single-vendor supply risk. This 4-piperidino-6-oxo-3-phenylpyridazinyl acetate (CAS 861208-99-3) offers a balanced logP of 2.9 and zero HBD, enabling BBB penetration while retaining solubility. • 83.90% gravimetric corrosion protection at 10⁻³ M for industrial inhibitor panels. • 6 rotatable bonds support induced-fit conformational sampling for contoured binding pockets. • ≥95% purity available from at least two independent suppliers, mitigating stock-out risk.

Molecular Formula C19H23N3O3
Molecular Weight 341.411
CAS No. 861208-99-3
Cat. No. B2896985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]acetate
CAS861208-99-3
Molecular FormulaC19H23N3O3
Molecular Weight341.411
Structural Identifiers
SMILESCCOC(=O)CN1C(=O)C=C(C(=N1)C2=CC=CC=C2)N3CCCCC3
InChIInChI=1S/C19H23N3O3/c1-2-25-18(24)14-22-17(23)13-16(21-11-7-4-8-12-21)19(20-22)15-9-5-3-6-10-15/h3,5-6,9-10,13H,2,4,7-8,11-12,14H2,1H3
InChIKeyOSCUWOXUWBZTIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

GP2 Structural Identity and Procurement


Ethyl 2-[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]acetate (CAS 861208-99-3) is a fully substituted pyridazin-3(2H)-one derivative that incorporates a phenyl ring at C-3, a piperidin-1-yl substituent at C-4, and an ethyl acetate side-chain at N-2 [1][2]. Its molecular formula is C₁₉H₂₃N₃O₃ (MW 341.4 g/mol, calculated XLogP3-AA 2.9) and it carries zero hydrogen-bond donors [2]. The compound is currently supplied as a research-grade screening compound (typical purity ≥95 %) by specialty chemical vendors, with no marketing-authorisation-based medicinal approvals [2].

Scaffold Identity
Fully substituted pyridazin-3(2H)-one with 4-piperidino substituent
Purity Specification
Typical purity ≥95% (HPLC) from multiple independent vendors
Supply Chain
Available from ≥2 independent sources, reducing single-vendor risk

GP2 Analogue Non-Interchangeability


The 4-piperidino substituent critically differentiates ethyl 2-[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]acetate from close pyridazinone analogues that carry a piperazine, methylsulfonyl, or unsubstituted position at C-4 [1]. Replacing the piperidine ring with a piperazine (CAS 1000018-24-5) adds a hydrogen-bond donor and reduces the calculated logP from 2.9 to –0.6, fundamentally altering solubility and permeability [1]. Swapping the ester for a carboxylic acid (CAS 91973-93-2) changes the ionisation state at physiological pH, while substituting the ethyl ester with a methyl ester (CAS 853319-62-7) or adding a methylsulfonyl group (CAS 1710293-50-7) shifts logP and molecular volume in ways that compromise the balanced polarity that defines this compound’s physico-chemical profile [1]. The direct consequence is that two structurally similar compounds often exhibit non-interchangeable performance in an application-specific context—as demonstrated below by quantitative corrosion inhibition data where the target and its 6-thioxo counterpart show a 7.9‑percentage‑point gap in efficiency [2].

!
Piperazine replacement shifts polarity
4-piperazinyl analogue adds H-bond donor and drops XLogP from 2.9 to –0.6, altering solubility and permeability.
!
Oxo-to-thioxo exchange alters inhibition
6-thioxo congener (GP3) shows a 7.9 pp efficiency advantage in HCl corrosion; the performance gap is measurable.
!
Ester hydrolysis or acid analogue changes ionization
Carboxylic acid form (HBD=1) ionizes at physiological pH, modifying the physico-chemical profile relevant to assay conditions.

GP2 Quantitative Differentiation vs Comparators


Corrosion Inhibition vs 6-Thioxo Analog (GP3)

When evaluated under identical gravimetric conditions (C38 mild steel, 1.0 M HCl, 30°C, 24 h immersion, inhibitor concentration 10⁻³ M), ethyl 2-[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]acetate (GP2) delivered an inhibition efficiency of 83.90 %, whereas the 6-thioxo counterpart ethyl (3-phenyl-6-thioxopyridazin-1(6H)-yl)acetate (GP3) reached 91.83 % [1]. The 7.93‑percentage‑point gap confirms that the oxo/thioxo exchange produces a measurable, non-trivial change in protective performance. Potentiodynamic polarisation indicated that both compounds act as mixed-type inhibitors, but GP3’s cathodic and anodic suppression was consistently stronger [1].

Corrosion Inhibition vs GP3
Head-to-head
GP2 83.90% vs GP3 91.83% (Δ +7.93 pp)
Measurable performance gap favours thioxo congener
C38 steel, 1.0 M HCl, 30°C, 24 h immersion
Corrosion inhibition Mild steel protection HCl aggressive medium Pyridazine derivatives

Lipophilicity Gap vs 4-Piperazinyl Analog

PubChem-calculated XLogP3-AA values place the target compound (4-piperidinyl) at 2.9, whereas the closest 4-substituted analogue carrying a piperazine ring (CAS 1000018-24-5) shows XLogP3-AA –0.6 [1][2]. The computed ΔlogP of 3.5 log units corresponds to a >3000‑fold theoretical difference in octanol/water partition coefficient, indicating that the target is significantly more lipophilic. This divergence is underpinned by the extra CH₂ groups in piperidine versus piperazine and by the absence of an ionisable NH centre [1].

Lipophilicity vs Piperazinyl
Class-level inference
XLogP 2.9 vs –0.6 (Δ 3.5 log units)
>3000-fold theoretical partition shift
In silico prediction, source PubChem 2025
Lipophilicity Drug-likeness Permeability Pyridazinone chemical space

H-Bond Donor Profile vs Acid and Piperazine Congeners

The target compound possesses zero hydrogen-bond donors (HBD = 0), in contrast to the free carboxylic acid analogue (CAS 91973-93-2, HBD = 1) and the piperazine analogue (CAS 1000018-24-5, HBD = 1) [1][2]. Absence of an HBD eliminates the possibility of strong intermolecular hydrogen bonding with water, which generally correlates with reduced aqueous solubility but enhanced membrane passive permeability. The target’s HBA count of 5 is intermediate between the carboxylic acid (HBA = 4) and the piperazine (HBA = 6), creating a distinct HBA:HBD ratio [1].

H-Bond Donor Profile
Class-level inference
Target HBD=0; comparators HBD=1 (acid, piperazine)
Distinct permeability and solubility profile
Computed by Cactvs 3.4.X engine, 2D descriptors
Hydrogen bonding Permeability Solubility Physico-chemical profiling

Rotatable Bond Flexibility vs Methyl Ester and Acid Analogues

The target compound contains 6 rotatable bonds, compared with 4 bonds for the methyl ester analogue (CAS 853319-62-7) and 3 bonds for the carboxylic acid analogue (CAS 91973-93-2) [1]. The ethyl ester chain and the piperidine ring each contribute additional degrees of torsional freedom, collectively doubling the number of low‑energy conformers accessible in solution. In protein‑ligand binding events, higher flexibility can impose an entropic cost but may also permit induced‑fit binding to irregular pockets [1].

Rotatable Bonds vs Analogues
Class-level inference
6 rot. bonds (target) vs 4 (methyl ester) / 3 (acid)
Enhanced conformational sampling for induced-fit binding
Cactvs rotatable bond filter, PubChem 2D graphs
Conformational flexibility Entropic penalty Binding affinity Molecular complexity

Molecular Weight Trade-off vs Methylsulfonyl and Piperazine Analogues

With a molecular weight of 341.4 g/mol and formula C₁₉H₂₃N₃O₃, the target sits at the higher‑MW boundary of commercially available screening‑grade pyridazinones. The 4‑methylsulfonyl analogue (CAS 1710293-50-7, MW 336.4, C₁₅H₁₆N₂O₅S) introduces a sulphur atom and two additional oxygen atoms, reducing carbon count but raising heteroatom density, while the piperazine analogue (CAS 1000018-24-5, MW 266.3, C₁₂H₁₈N₄O₃) is 75 Da lighter and contains one additional nitrogen [1][2]. These differences alter the compound’s fragment‑based complexity and may affect synthetic tractability and property‑based lead‑likeness metrics [1].

Molecular Weight Trade-off
Class-level inference
MW 341.4 vs 266.3 (piperazine) / 336.4 (methylsulfonyl)
Pre-built complexity vs lower fragment weight
PubChem computed values, 2025
Molecular weight Chemical space Fragment-based screening Pyridazinone diversification

Purity Consistency Across Independent Vendors

The target compound is listed at ≥95 % purity by both AK Scientific (Cat. 9040CE) and CymitQuimica/Biosynth (Cat. 3D‑LJB20899) . While many pyridazinone analogues also carry a 95 % specification, the availability of the target from multiple independent sources with overlapping quality metrics provides a degree of supply‑chain redundancy that is not uniformly present for less‑common analogues such as the 6‑thioxo derivative (GP3) or the 4‑methylsulfonyl variant, which are typically listed by a single vendor .

Purity & Multi-Vendor Supply
Supporting evidence
≥95% purity, ≥2 independent vendors
Supply-chain redundancy and price competition
Vendor data Q1 2026; CoA batch documentation
Quality assurance Procurement Purity Reproducibility

GP2 Preferred Application Scenarios


Balanced Mixed-Type Corrosion Inhibitor in HCl

In industrial chemical cleaning or acid pickling operations, the target compound (GP2) provides 83.90 % gravi­metric protection at 10⁻³ M [1]. While its thioxo congener GP3 offers 7.9 percentage points higher efficiency, GP2 may be preferred when the presence of a sulphur atom in the inhibitor is undesirable due to downstream environmental or catalytic poisoning concerns. The mixed‑type inhibition mechanism means it suppresses both anodic metal dissolution and cathodic hydrogen evolution, making it suitable as a starting panel member in pyridazine‑based inhibitor library screens [1].

CNS Penetration Hit Expansion via High Lipophilicity and Zero HBD

The XLogP3-AA of 2.9 and absence of hydrogen‑bond donors position the target compound as a candidate for CNS‑penetrant lead identification [2]. The piperazine analogue (XLogP –0.6, HBD 1) would likely exhibit lower passive blood–brain barrier permeability, while the carboxylic acid analogue would be ionised at plasma pH and effectively excluded from the CNS. Medicinal chemists exploring 6‑oxo‑3‑phenylpyridazine scaffolds for neurological indications can therefore rationally select this specific piperidine‑ethyl ester for initial ADME profiling [2].

SAR Probes for Flexible Binding Cleft Exploration

With 6 rotatable bonds—2 more than the methyl ester and 3 more than the carboxylic acid—the target offers enhanced conformational sampling [2]. This flexibility can be exploited when the cocrystal structure of a protein target reveals a narrow, contoured pocket that demands an induced‑fit rather than a rigid lock‑and‑key binding mode. The compound can serve as a flexible probe to map the dynamic steric and electrostatic contours of such pockets [2].

Multi-Vendor Sourcing for Procurement Risk Mitigation

The compound’s availability from at least two independent suppliers (AK Scientific and CymitQuimica/Biosynth) with overlapping ≥95 % purity claims provides supply‑chain resilience [1][2]. In contrast, closely related analogues such as the 6‑thioxo or 4‑methylsulfonyl derivatives are effectively single‑vendor items, exposing procurement to stock‑out or price‑surge risk. Research organisations building long‑term libraries or scaling preliminary leads can factor in this procurement stability when selecting which pyridazinone scaffold to prioritise [1][2].

Application
Selection Property
Validation Focus
Corrosion inhibitor screening in acidic media
Mixed-type inhibition mechanism
Gravimetric efficiency under standardized HCl conditions
CNS permeability probe design
High lipophilicity and zero H-bond donors
In silico permeability and brain-penetration models
Protein pocket conformational sampling
Increased rotatable bond count
Induced-fit binding assays and dynamic pocket mapping
Procurement risk mitigation for screening libraries
Multi-vendor availability with consistent purity
Batch-to-batch purity verification and supply continuity
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